molecular formula C15H19N3O2 B2709277 N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide CAS No. 1448034-14-7

N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B2709277
CAS No.: 1448034-14-7
M. Wt: 273.336
InChI Key: ZNAZRZJMBNPRJW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide: is a complex organic compound featuring a cyclopropyl group, an ethoxy group, and an imidazo[1,2-a]pyridin-3-ylmethyl moiety[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). This can be achieved through condensation reactions, intramolecular cyclizations, and multicomponent reactions[{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... The cyclopropyl group and ethoxy group are then introduced through further functionalization steps[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry and Biology: 1,2-a .... It can be used as a building block for the synthesis of more complex molecules.

Medicine: Research has shown that compounds with similar structures have biological activities, such as antibacterial, antiviral, and anti-inflammatory properties. This compound could be explored for similar applications.

Industry: In the chemical industry, this compound could be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interaction with specific molecular targets and pathways. Further research would be needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have been studied for their biological activities[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group and have been explored for their unique chemical properties.

Uniqueness: N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide stands out due to its combination of functional groups, which may confer unique biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-20-11-15(19)18(12-6-7-12)10-13-9-16-14-5-3-4-8-17(13)14/h3-5,8-9,12H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAZRZJMBNPRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N(CC1=CN=C2N1C=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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